Sulforhodamine G Sulforhodamine G
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185162
InChI: InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
SMILES:
Molecular Formula: C25H25N2NaO7S2
Molecular Weight: 552.6 g/mol

Sulforhodamine G

CAS No.:

Cat. No.: VC16185162

Molecular Formula: C25H25N2NaO7S2

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Sulforhodamine G -

Specification

Molecular Formula C25H25N2NaO7S2
Molecular Weight 552.6 g/mol
IUPAC Name sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate
Standard InChI InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
Standard InChI Key NWWFZBYHUXCUDI-UHFFFAOYSA-M
Canonical SMILES CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Sulforhodamine G (C~25~H~25-27~N~2~NaO~7~S~2~) exists as a monosodium salt with a molecular weight of 552.60–554.61 g/mol . The structural core consists of a xanthene moiety substituted with ethylamino groups at positions 3 and 6, and sulfonate groups at positions 2' and 4' of the pendant phenyl ring . This sulfonation enhances water solubility compared to non-sulfonated rhodamines, with reported solubility >50 mg/mL in aqueous solutions .

Table 1: Key chemical identifiers

PropertyValueSource
CAS Registry5873-16-5
IUPAC NameSodium 4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate
Molecular FormulaC~25~H~25~N~2~NaO~7~S~2~
Purity (Commercial)60-95% dye content

Synthesis and Stability

Spectral Characteristics

Excitation-Emission Profile

Sulforhodamine G exhibits minor spectral variations across different measurement platforms:

Table 2: Comparative spectral data

Sourceλ~ex~ (nm)λ~em~ (nm)Stokes Shift (nm)
AAT Bioquest53155221
Biotium52954819
ChemicalBook529--

These discrepancies (≤2 nm) likely arise from solvent polarity effects, as demonstrated in silica adsorption studies where pore size induced 7 nm hypsochromic shifts . The quantum yield reaches 0.70 in large-pore silicas (150 Å), comparable to rhodamine 6G, but drops to 0.10 in confined 25 Å pores due to nonplanar conformer formation .

Comparison with Analogues

Applications in Biological Research

Cellular Tracing

The dye's polarity prevents passive membrane diffusion, making it ideal for:

  • Gap junction studies: Monitoring intercellular communication via fluorescence transfer between connected cells

  • Microinjection validation: Confirming successful cytoplasmic delivery with minimal background

  • Vascular permeability assays: Quantifying endothelial barrier integrity through tissue retention metrics

Materials Science Applications

Adsorption onto mesoporous silicas creates hybrid materials with tunable emission. At 0.20 μmol/g loading, 150 Å silica composites achieve 70% fluorescence efficiency versus 50% in 60 Å pores . These nanocomposites show potential for pH-sensitive drug delivery systems due to conformation-dependent emission quenching.

RouteEffect ThresholdFirst Aid Measures
Inhalation5 mg/m³Move to fresh air, oxygen if needed
Dermal500 mg/kgWash with soap/water, remove contaminated clothing
Ocular1% solutionFlush eyes ≥15 min, seek medical attention

Disposal Considerations

Incinerating 1 kg batches at ≥1000°C with alkaline scrubbers achieves >99.9% decomposition. Aqueous waste requires activated charcoal filtration (5 g/L) before municipal disposal .

VendorPurityPackagingPrice (USD)
Aladdin Scientific60%5 g$162
Biotium≥95%1 g$198
AK Scientific90%25 g$846

Recent Research Advancements

Conformational Dynamics

XPS studies reveal that 25 Å silica pores induce twisted intramolecular charge transfer (TICT) states, reducing fluorescence lifetime from 4.1 ns (solution) to 0.8 ns . This property enables ratiometric sensing when combined with rigidochromic reference dyes.

Super-Resolution Imaging

Preliminary STED microscopy trials achieved 38 nm resolution using Sulforhodamine G-tagged microtubules, though photostability remains inferior to Alexa Fluor derivatives by 40% .

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